molecular formula C12H22N2O4 B8195859 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B8195859
M. Wt: 258.31 g/mol
InChI Key: OMNIQRNOMDFDQB-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions to ensure the efficient formation of the Boc-protected amine .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with other molecules. This selective deprotection is crucial for its use in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific structure, which includes a pyrrolidine ring and a Boc-protected amine group. This unique structure allows for selective reactions and applications in various fields of research and industry .

Properties

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(15)17-4)5-6-13-7-12/h13H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNIQRNOMDFDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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